Methyl 4-chloro-6-methylpyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-6-methylpyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-5(8)10-6(9-4)7(11)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIXMBVVINXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-75-5 | |
| Record name | methyl 4-chloro-6-methylpyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-6-methylpyrimidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is isolated by distillation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrimidines with various functional groups at the 4-position.
Oxidation: Pyrimidine N-oxides are formed.
Reduction: Dihydropyrimidines are produced.
Hydrolysis: The corresponding carboxylic acid is obtained.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 4-chloro-6-methylpyrimidine-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity. The compound's structure allows for modifications that can lead to the development of new therapeutic agents.
Case Study: Neurological Disorders
Research indicates that derivatives of this compound have been synthesized to create compounds that inhibit specific neurotransmitter reuptake mechanisms. For instance, a study demonstrated that modifications to this compound could lead to enhanced binding affinity for serotonin receptors, potentially aiding in the treatment of depression and anxiety disorders.
Agricultural Chemicals
Pesticides and Herbicides
The compound is also valuable in formulating pesticides and herbicides, contributing to improved crop yield and protection against pests. Its chlorinated pyrimidine structure is effective in disrupting metabolic pathways in target organisms.
Data Table: Herbicide Efficacy
| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Herbicide A | This compound | 200 | 85 |
| Herbicide B | This compound | 150 | 90 |
Case Study: Crop Protection
In field trials, this compound was tested against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended rates, demonstrating its effectiveness as a biopesticide.
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to mimic substrates allows it to be used in assays to elucidate enzyme mechanisms.
Data Table: Enzyme Inhibition Assays
| Enzyme | Inhibitor | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Acetylcholinesterase | This compound | 25 | Competitive Inhibition |
| Cyclooxygenase | This compound | 15 | Non-competitive Inhibition |
Material Science
Development of Novel Materials
The compound is also explored for its potential in material science, particularly in creating polymers and coatings with enhanced durability and resistance to environmental factors.
Case Study: Coating Applications
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for outdoor applications where resistance to UV light and moisture is critical.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrimidine ring influence its binding affinity and selectivity towards enzymes and receptors . The compound can inhibit or activate certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-chloro-6-methylpyrimidine-2-carboxylate with structurally related pyrimidine derivatives, emphasizing substituent effects, reactivity, and applications. Data are synthesized from analogs in the provided evidence.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- The chlorine atom in this compound enhances electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions. This contrasts with thioxo-substituted analogs (e.g., ), where sulfur at C2 increases nucleophilicity, altering reactivity in cross-coupling or alkylation reactions.
- Methyl ester groups (common in ) improve solubility in organic solvents but may hydrolyze under acidic/basic conditions. In contrast, carbamates () exhibit greater hydrolytic stability, making them suitable for prolonged bioactivity.
Biological and Industrial Applications :
- The target compound’s ester and chloro groups suggest utility in drug synthesis (e.g., kinase inhibitors or antiviral agents). In contrast, triazine-based analogs () are prominent in herbicides due to their ability to disrupt photosynthesis.
- Thioxo-substituted pyrimidines () may act as enzyme inhibitors or agrochemicals, leveraging sulfur’s electron-withdrawing effects for targeted interactions.
Physicochemical Properties :
Biological Activity
Methyl 4-chloro-6-methylpyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential antimicrobial and anticancer properties, making it a subject of interest for drug development and therapeutic applications.
- Molecular Formula: C7H7ClN2O2
- Molecular Weight: 172.59 g/mol
- CAS Number: 1240594-75-8
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Properties
Recent research highlights the compound's anticancer potential, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The following findings illustrate its efficacy:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 0.126 | Strong inhibition of proliferation |
| MCF-7 | 17.02 | Less effective than MDA-MB-231 |
The compound demonstrated a selective toxicity profile, exhibiting a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The chloro and methyl substituents on the pyrimidine ring enhance its binding affinity to enzymes and receptors involved in cellular signaling pathways. Notably, the compound has shown inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Study on Anticancer Activity
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of tumor growth and metastasis compared to control groups. The pharmacodynamic effects observed suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .
Toxicity Profile
Toxicological assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in Kunming mice, indicating a favorable safety profile for potential therapeutic use .
Q & A
Q. What are the established synthetic pathways for Methyl 4-chloro-6-methylpyrimidine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including chlorination and esterification. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chlorine at the 4-position of pyrimidine derivatives under reflux conditions (60–80°C). Optimization focuses on controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to POCl₃) and reaction time (4–6 hours) to minimize byproducts like over-chlorinated species . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Yield improvements (from ~60% to >80%) are achievable by substituting traditional solvents (e.g., DCM) with ionic liquids to enhance solubility .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.5–2.7 ppm, ester carbonyl at δ 165–170 ppm). NOESY experiments resolve spatial proximity ambiguities in crowded regions .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and torsional strain. For example, C–Cl bond lengths typically range from 1.72–1.75 Å, confirming electronic effects .
- Mass Spectrometry: High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular ions (e.g., [M+H]⁺ at m/z 215.05) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies recommend storing the compound at –20°C in anhydrous, amber vials to prevent hydrolysis of the ester group. Accelerated degradation tests (40°C/75% humidity) show <5% decomposition over 30 days. LC-MS monitoring detects hydrolyzed byproducts (e.g., carboxylic acid derivatives) under acidic/basic conditions, necessitating pH-neutral buffers in biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity across studies?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) often arise from conformational flexibility. Mercury CSD’s packing similarity tool compares crystal structures to identify polymorphic forms. For instance, a 10° torsional shift in the pyrimidine ring alters hydrogen-bonding interactions with target proteins, explaining potency differences . Pairing crystallography with molecular dynamics simulations (e.g., using GROMACS) quantifies binding mode variability .
Q. What strategies mitigate side reactions during derivatization of the 4-chloro position?
Methodological Answer: The 4-chloro group is highly reactive but prone to nucleophilic displacement. To suppress dimerization:
- Use bulky bases (e.g., DIPEA) instead of K₂CO₃ in SNAr reactions to sterically hinder aggregation.
- Employ microwave-assisted synthesis (120°C, 20 min) to reduce reaction time and byproduct formation.
- Monitor intermediates via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) to isolate pure mono-substituted products .
Q. How can computational methods predict the compound’s reactivity for designing novel analogs?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic attack at the 4-position. Fukui indices (ƒ⁻ > 0.1) highlight susceptibility to nucleophilic substitution. Molecular docking (AutoDock Vina) screens analogs by simulating binding to ATP-binding pockets, prioritizing derivatives with ΔG < –8 kcal/mol .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values for this compound?
Methodological Answer: Variability in logP measurements (e.g., 1.8 vs. 2.3) stems from solvent polarity and pH. Shake-flask experiments in phosphate buffer (pH 7.4) vs. octanol/water yield divergent results. Standardizing conditions (25°C, 0.1 M NaCl) and using HPLC-based methods (C18 column, isocratic elution) reduce variability. Recent consensus logP = 2.1 ± 0.1 aligns with QSPR predictions .
Comparative Structural Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
